3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,4-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique bicyclic structure and difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the difluorophenyl group. Common synthetic routes may include:
Bicyclic Core Formation: This can be achieved through intramolecular cyclization reactions, often using transition metal catalysts.
Introduction of Difluorophenyl Group: This step may involve electrophilic aromatic substitution reactions, where the difluorophenyl group is introduced to the bicyclic core.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert functional groups to simpler forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its fluorinated structure may enhance its bioactivity and pharmacokinetic properties, making it a candidate for drug development.
Industry: In industry, this compound may find applications in the development of new materials, such as fluorinated polymers or coatings. Its unique properties could contribute to the creation of advanced materials with improved performance.
Mechanism of Action
The mechanism by which 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorinated groups can enhance binding affinity and selectivity, contributing to its mechanism of action.
Comparison with Similar Compounds
3-(2,4-Difluorophenyl)propionic acid
3-(2,4-Difluorophenyl)butyric acid
3-(2,4-Difluorophenyl)acetic acid
Uniqueness: 3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which is not commonly found in similar compounds. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-7-1-2-8(9(14)3-7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCPKAXOHDOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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